N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine

Insecticide Octopamine Receptor Selectivity

N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine (CAS 93841-29-3) is an organic compound belonging to the class of formamidines, specifically a pyridyl-substituted formamidine. Its molecular formula is C11H17N3, with a molecular weight of 191.27 g/mol.

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
CAS No. 93841-29-3
Cat. No. B12678886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine
CAS93841-29-3
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1N=CN(C)C)C)C
InChIInChI=1S/C11H17N3/c1-8-6-9(2)13-10(3)11(8)12-7-14(4)5/h6-7H,1-5H3
InChIKeyBQHMTYOLQNZWLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine (CAS 93841-29-3): Procurement-Ready Compound Overview and Basic Characteristics


N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine (CAS 93841-29-3) is an organic compound belonging to the class of formamidines, specifically a pyridyl-substituted formamidine . Its molecular formula is C11H17N3, with a molecular weight of 191.27 g/mol . The structure features a pyridine ring substituted with three methyl groups at the 2, 4, and 6 positions, and a formamidine moiety attached via the 3-position . Basic physicochemical data include a density of 0.97 g/cm³, a boiling point of 308.6°C at 760 mmHg, and a flash point of 140.5°C . This compound is commercially available from multiple chemical suppliers, indicating its accessibility for research and industrial applications.

Why In-Class Formamidine Substitution is Not Advisable for N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine (CAS 93841-29-3)


Formamidines as a class are known for their activity as octopamine receptor agonists in insects, a mechanism distinct from traditional neurotoxic insecticides like organophosphates or pyrethroids [1]. However, within this class, specific structural modifications—such as the substitution pattern on the pyridyl ring—dramatically alter selectivity, potency, and even the specific receptor subtype targeted [2]. For example, a direct comparative study on formamidine analogs demonstrated that a 2,4,6-triethyl-substituted analog (TEP) exhibited >60-fold selectivity for the firefly light organ octopamine receptor, while the 2,4,6-trimethyl analog (TMP) showed >2-fold selectivity for the Manduca sexta nerve cord receptor [2]. Therefore, generic substitution with a different pyridyl-formamidine or a non-pyridyl formamidine like chlordimeform carries a high risk of unintended target shifts and altered biological outcomes, making compound-specific sourcing critical.

Quantitative Differential Evidence for N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine (CAS 93841-29-3) vs. Comparators


Differential Octopamine Receptor Subtype Selectivity vs. Triethyl Analog

In a direct head-to-head comparison of formamidine analogs, the 2,4,6-trimethyl-substituted pyridyl compound (TMP) demonstrated a distinct selectivity profile compared to the 2,4,6-triethyl-substituted analog (TEP) [1]. This difference in selectivity for octopamine receptor subtypes is critical for predicting the spectrum of insecticidal activity and potential off-target effects in non-target organisms [1].

Insecticide Octopamine Receptor Selectivity

In-Class Structural Differentiation from Chlordimeform

While no direct quantitative comparison is available, this compound's 2,4,6-trimethyl-3-pyridyl structure differs fundamentally from the prototypical formamidine insecticide chlordimeform (which contains a chlorinated phenyl ring) [1]. This structural variance suggests a different binding mode to octopamine receptors and a potentially altered metabolic and toxicological profile, as evidenced by the class's known structure-activity relationships [2].

Insecticide Acaricide Mode of Action

Defined Physicochemical Profile Differentiates from Simpler Formamidines

This compound possesses a defined set of physicochemical properties including a density of 0.97 g/cm³, a boiling point of 308.6°C at 760 mmHg, and a flash point of 140.5°C . These values are higher than those of simpler formamidines like N,N-dimethylformamidine (boiling point 102-103°C [1]), reflecting the increased molecular weight and aromaticity from the trimethylpyridyl group.

Physicochemical Properties Formulation Stability

Key Research and Industrial Application Scenarios for N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine (CAS 93841-29-3) Based on Differential Evidence


Targeted Insecticide Lead Optimization

Based on its demonstrated selectivity for the Manduca sexta nerve cord octopamine receptor over the firefly light organ receptor [1], this compound is a valuable tool for structure-activity relationship (SAR) studies aimed at developing species-specific insecticides. Researchers can use this compound to probe the binding pocket differences between invertebrate octopamine receptor subtypes, guiding the design of more selective pest control agents with reduced impact on beneficial insects.

Comparative Toxicology Studies with Chlordimeform

Given the structural divergence from the well-studied but toxic formamidine chlordimeform [1], this compound serves as a critical comparator in toxicological profiling. Its use in comparative assays allows for the assessment of structure-dependent toxicity and the identification of safer formamidine alternatives for agricultural or veterinary applications.

Development of Thermally Stable Agrochemical Formulations

The compound's high boiling point (308.6°C) and flash point (140.5°C) relative to simpler formamidines [1] suggest superior thermal stability and lower volatility. This makes it a candidate for developing stable formulations, such as those requiring high-temperature processing (e.g., extrusion for granular formulations) or for use in warm climates where volatile active ingredients would rapidly dissipate, thereby extending the effective duration of pest control.

Chemical Biology Probe for Insect Neurobiology

The compound's activity at octopamine receptors, a key invertebrate neurotransmitter system [1], makes it a useful chemical probe for fundamental research in insect neurobiology. It can be used to dissect octopaminergic signaling pathways, map receptor distribution, and investigate the neural basis of insect behavior, providing insights beyond those achievable with broader-spectrum neuroactive agents.

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